
(Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate is a complex organic compound with a quaternary ammonium structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of octadec-9-en-1-ylamine with 2-methyl-3-bromopropanoic acid to form the amide bond.
Esterification: The resulting amide is then esterified with dimethylaminoethanol under acidic conditions to form the ester linkage.
Quaternization: The final step involves the quaternization of the tertiary amine with a suitable alkylating agent, such as methyl iodide, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles like hydroxide or halides replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, halides, aqueous or organic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, this compound is utilized for its ability to interact with cell membranes, making it useful in studies involving membrane dynamics and transport processes.
Medicine
Industry
Industrially, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also employed in the production of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to insert into the membrane, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate is unique due to its specific quaternary ammonium structure and long hydrophobic tail. This combination imparts distinct surfactant properties, making it particularly effective in applications requiring strong emulsifying and membrane-interacting capabilities.
Eigenschaften
Molekularformel |
C29H56N2O4 |
|---|---|
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
3-[dimethyl-[2-[2-methyl-3-[[(Z)-octadec-9-enyl]amino]propanoyl]oxyethyl]azaniumyl]propanoate |
InChI |
InChI=1S/C29H56N2O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-26-27(2)29(34)35-25-24-31(3,4)23-21-28(32)33/h12-13,27,30H,5-11,14-26H2,1-4H3/b13-12- |
InChI-Schlüssel |
DQEAFDLHHSNMTI-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCNCC(C)C(=O)OCC[N+](C)(C)CCC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNCC(C)C(=O)OCC[N+](C)(C)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



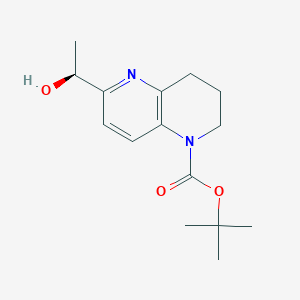
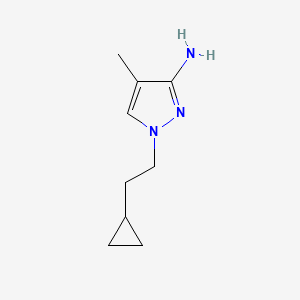


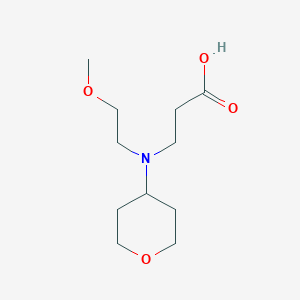
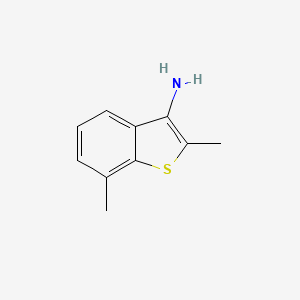
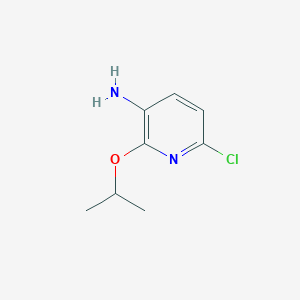
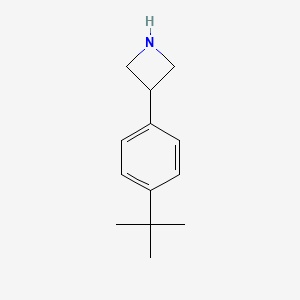



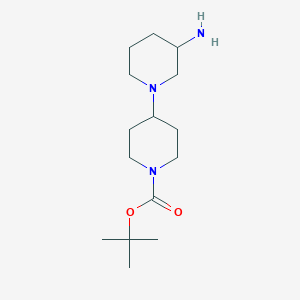
![(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13332817.png)
